molecular formula C8H17ClN2O2 B1440864 N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236255-12-1

N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1440864
CAS No.: 1236255-12-1
M. Wt: 208.68 g/mol
InChI Key: TYNMJKDMBNGASX-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a hydroxypropyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 2-pyrrolidinecarboxylic acid with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride
  • N-(4-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride
  • N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride

Comparison: N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride is unique due to its specific hydroxypropyl side chain and pyrrolidine ring structure. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity profiles, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-(3-hydroxypropyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c11-6-2-5-10-8(12)7-3-1-4-9-7;/h7,9,11H,1-6H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNMJKDMBNGASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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